molecular formula C10H12FNOS B7513902 N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide

N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide

Cat. No. B7513902
M. Wt: 213.27 g/mol
InChI Key: CVJUKTKLXYWQNB-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide, also known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FMA belongs to the class of amides and sulfides, and it has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects. In

Mechanism of Action

The exact mechanism of action of N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide is not fully understood. However, it is believed that N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide exerts its pharmacological effects by modulating the activity of various neurotransmitter systems in the nervous system. N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide has been found to interact with the GABAergic system, which is responsible for regulating neuronal activity and inhibiting seizures. N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide has also been found to interact with the opioid system, which is responsible for regulating pain perception.
Biochemical and Physiological Effects
N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for causing inflammation in the body. N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide has also been found to modulate the activity of pain receptors in the nervous system, leading to a reduction in pain perception. Additionally, N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide has been found to reduce the activity of neurons that cause seizures, leading to anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide in lab experiments is its potential therapeutic properties. N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects, making it a promising compound for the development of new drugs. Another advantage of using N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide is its relatively low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide. One area of research could be the development of new drugs based on the pharmacological properties of N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide. Another area of research could be the exploration of N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide's potential effects on other neurotransmitter systems in the nervous system. Additionally, further research could be conducted to investigate the potential use of N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide in the treatment of other neurological disorders, such as epilepsy and neuropathic pain.
Conclusion
In conclusion, N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide exhibits anti-inflammatory, analgesic, and anticonvulsant effects, making it a promising compound for the development of new drugs. While the exact mechanism of action of N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide is not fully understood, it is believed to modulate the activity of various neurotransmitter systems in the nervous system. Further research is needed to fully understand the potential therapeutic properties of N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide and its applications in the treatment of neurological disorders.

Synthesis Methods

N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide can be synthesized using a multi-step process that involves the reaction of 4-fluoro-2-methylphenol with thionyl chloride to form 4-fluoro-2-methylphenyl chloride. The resulting product is then reacted with potassium thioacetate to form 4-fluoro-2-methylphenylthioacetate. Finally, the compound is treated with ammonia to form N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide has also been shown to have analgesic properties by modulating the activity of pain receptors in the nervous system. Additionally, N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide has been found to have anticonvulsant effects by reducing the activity of neurons that cause seizures.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNOS/c1-7-5-8(11)3-4-9(7)12-10(13)6-14-2/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJUKTKLXYWQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-methylphenyl)-2-methylsulfanylacetamide

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